2-bromo-N-(2-ethylphenyl)propanamide
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Overview
Description
2-Bromo-N-(2-ethylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group attached to a phenyl ring, and a propanamide group. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-bromo-N-(2-ethylphenyl)propanamide typically involves the bromination of N-(2-ethylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Chemical Reactions Analysis
2-Bromo-N-(2-ethylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(2-ethylphenyl)propanamide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the function and activity of proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-N-(2-ethylphenyl)propanamide can be compared with other similar compounds, such as:
2-Bromo-N-(2-methylphenyl)propanamide: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
2-Bromo-N-(2-phenyl)propanamide: Lacks the ethyl substituent, which can influence its chemical properties and applications.
2-Chloro-N-(2-ethylphenyl)propanamide: The chlorine atom can lead to different reactivity patterns compared to the bromine atom.
Properties
IUPAC Name |
2-bromo-N-(2-ethylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJAXGNJDOGSJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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